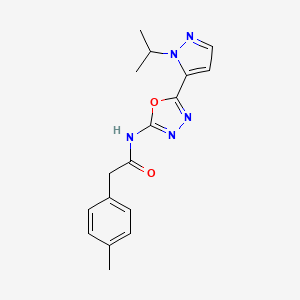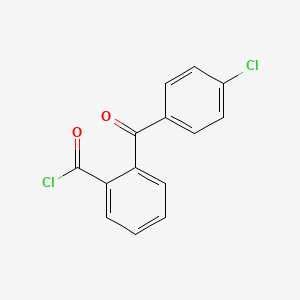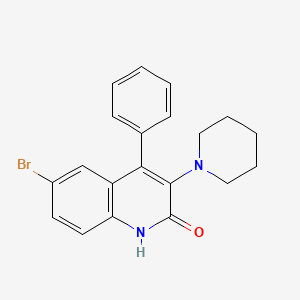
8-(benzylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(benzylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that is commonly known as BAMOD. This molecule has been the subject of scientific research due to its potential applications in various fields. BAMOD is a purine derivative that has been synthesized using several methods.
Mechanism of Action
The mechanism of action of BAMOD is not fully understood. However, it has been suggested that BAMOD inhibits the activity of the enzyme xanthine oxidase. This enzyme plays a key role in the production of free radicals. Therefore, inhibition of xanthine oxidase by BAMOD may reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
BAMOD has been shown to have several biochemical and physiological effects. In vitro studies have shown that BAMOD inhibits the growth of cancer cells. This compound has also been shown to induce apoptosis in cancer cells. Furthermore, BAMOD has been shown to reduce oxidative stress and inflammation in vitro.
Advantages and Limitations for Lab Experiments
BAMOD has several advantages for lab experiments. This compound is easy to synthesize and purify. Furthermore, BAMOD has been shown to be stable under various conditions. However, there are also some limitations to using BAMOD in lab experiments. One of the main limitations is that the mechanism of action of BAMOD is not fully understood. Therefore, further studies are needed to elucidate the mechanism of action of BAMOD.
Future Directions
There are several future directions for research on BAMOD. One of the most important directions is the development of BAMOD as a chemotherapeutic agent. Further studies are needed to determine the efficacy of BAMOD in vivo. Furthermore, the mechanism of action of BAMOD needs to be fully understood before it can be developed as a drug. Another future direction for research on BAMOD is the study of its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, BAMOD is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This molecule has been synthesized using several methods. BAMOD has been shown to inhibit the growth of cancer cells in vitro and induce apoptosis in cancer cells. Furthermore, BAMOD has been shown to reduce oxidative stress and inflammation in vitro. However, the mechanism of action of BAMOD is not fully understood. Therefore, further studies are needed to elucidate the mechanism of action of BAMOD.
Synthesis Methods
BAMOD can be synthesized using several methods. One of the most common methods is the reaction of 7-octyl-3-methylxanthine with benzylamine. This reaction is carried out in the presence of a catalyst such as palladium on carbon. The reaction yields BAMOD as a white crystalline solid.
Scientific Research Applications
BAMOD has been studied extensively due to its potential applications in various fields. One of the most important applications of BAMOD is in the field of cancer research. BAMOD has been shown to inhibit the growth of cancer cells in vitro. This compound has also been shown to induce apoptosis in cancer cells. Therefore, BAMOD has the potential to be developed as a chemotherapeutic agent.
properties
CAS RN |
301354-11-0 |
|---|---|
Product Name |
8-(benzylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione |
Molecular Formula |
C21H29N5O2 |
Molecular Weight |
383.496 |
IUPAC Name |
8-(benzylamino)-3-methyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C21H29N5O2/c1-3-4-5-6-7-11-14-26-17-18(25(2)21(28)24-19(17)27)23-20(26)22-15-16-12-9-8-10-13-16/h8-10,12-13H,3-7,11,14-15H2,1-2H3,(H,22,23)(H,24,27,28) |
InChI Key |
HXSPJMGYWFYDMG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2471575.png)

![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2471579.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2471581.png)

![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2471587.png)



